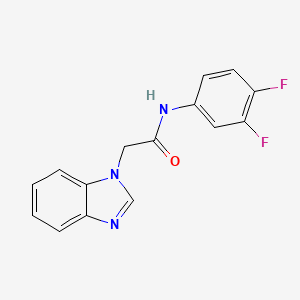
2-(1H-Benzimidazol-1-yl)-N-(3,4-difluorophenyl)acetamide
Cat. No. B8745893
M. Wt: 287.26 g/mol
InChI Key: GGZMEATZFWOTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07645784B2
Procedure details


The title compound was synthesised according to the procedure described in Example 92, from 3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate and 3,4-difluoroaniline Yield 9.1 mg (26%). Calculated for C15H11F2N3O m/z: 287.2, found 288.3 [M+H]+. 1H NMR (400 MD, MeOD) δ ppm 5.2 (s, 2H), 7.3 (m, 4 H), 7.5 (d, J=7.1 Hz, 1H), 7.7 (m, 2H),8.2(s, 1H).
Name
3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)C([O-])=O.[C:8]([CH2:11][N:12]1[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[NH+:14]=[CH:13]1)([OH:10])=O.[F:21][C:22]1[CH:23]=[C:24]([CH:26]=[CH:27][C:28]=1[F:29])[NH2:25]>>[N:12]1([CH2:11][C:8]([NH:25][C:24]2[CH:26]=[CH:27][C:28]([F:29])=[C:22]([F:21])[CH:23]=2)=[O:10])[C:16]2[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=2[N:14]=[CH:13]1 |f:0.1|
|
Inputs


Step One
|
Name
|
3-carboxymethyl-3H-benzoimidazol-1-ium trifluoro-acetate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(F)F.C(=O)(O)CN1C=[NH+]C2=C1C=CC=C2
|
Step Two
|
Name
|
|
|
Quantity
|
9.1 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(N)C=CC1F
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1(C=NC2=C1C=CC=C2)CC(=O)NC2=CC(=C(C=C2)F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
